(6-Methylimidazo[1,2-b]pyridazin-2-yl)methanamine
Overview
Description
(6-Methylimidazo[1,2-b]pyridazin-2-yl)methanamine, also known as MIPA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in biomedical research. MIPA is a heterocyclic amine that contains a pyridazine ring and an imidazole ring, making it a unique compound with diverse properties. In
Mechanism Of Action
The mechanism of action of (6-Methylimidazo[1,2-b]pyridazin-2-yl)methanamine is not fully understood, but it is believed to inhibit the activity of enzymes involved in DNA synthesis, leading to the inhibition of cell proliferation. (6-Methylimidazo[1,2-b]pyridazin-2-yl)methanamine has also been shown to induce apoptosis (programmed cell death) in cancer cells, further contributing to its anticancer properties. Additionally, (6-Methylimidazo[1,2-b]pyridazin-2-yl)methanamine has been shown to modulate the activity of neurotransmitters, leading to its neuroprotective effects.
Biochemical And Physiological Effects
(6-Methylimidazo[1,2-b]pyridazin-2-yl)methanamine has been shown to have a range of biochemical and physiological effects. In addition to its anticancer and neuroprotective properties, (6-Methylimidazo[1,2-b]pyridazin-2-yl)methanamine has been shown to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases. (6-Methylimidazo[1,2-b]pyridazin-2-yl)methanamine has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Advantages And Limitations For Lab Experiments
One advantage of using (6-Methylimidazo[1,2-b]pyridazin-2-yl)methanamine in lab experiments is its relative ease of synthesis and high yields. Additionally, (6-Methylimidazo[1,2-b]pyridazin-2-yl)methanamine has been shown to have low toxicity, making it a safe compound to work with. However, one limitation of using (6-Methylimidazo[1,2-b]pyridazin-2-yl)methanamine in lab experiments is its limited solubility in aqueous solutions, which may make it difficult to work with in certain assays.
Future Directions
There are several potential future directions for research on (6-Methylimidazo[1,2-b]pyridazin-2-yl)methanamine. One area of interest is the development of (6-Methylimidazo[1,2-b]pyridazin-2-yl)methanamine-based anticancer drugs, which could have significant clinical applications. Additionally, further research is needed to fully understand the mechanism of action of (6-Methylimidazo[1,2-b]pyridazin-2-yl)methanamine and its potential therapeutic applications in neurodegenerative diseases and inflammatory diseases. Finally, the development of new synthesis methods for (6-Methylimidazo[1,2-b]pyridazin-2-yl)methanamine could lead to the production of analogs with improved properties and potential therapeutic applications.
Scientific Research Applications
(6-Methylimidazo[1,2-b]pyridazin-2-yl)methanamine has been found to have potential applications in biomedical research, particularly in the field of cancer research. (6-Methylimidazo[1,2-b]pyridazin-2-yl)methanamine has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for the development of anticancer drugs. Additionally, (6-Methylimidazo[1,2-b]pyridazin-2-yl)methanamine has been shown to have neuroprotective effects, making it a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
(6-methylimidazo[1,2-b]pyridazin-2-yl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4/c1-6-2-3-8-10-7(4-9)5-12(8)11-6/h2-3,5H,4,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPISNHXVZGEQCC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(N=C2C=C1)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Methylimidazo[1,2-b]pyridazin-2-yl)methanamine |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.